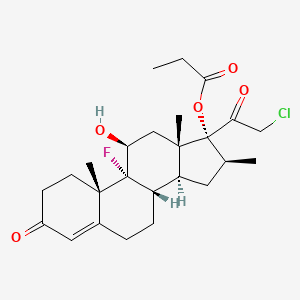
UNII-KD92YL1IS2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-KD92YL1IS2 is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound, also known as 3-hydroxy-2-methyl-4-pyrone, is a cyclic ketone that is water-soluble and has a molecular weight of 118.1 g/mol. It has a melting point of 53-56 °C and a boiling point of 110-113 °C. This compound has been studied for its potential applications in biochemistry, pharmacology, and molecular biology. In
Wissenschaftliche Forschungsanwendungen
Psoriasis-Behandlung
Clobetasol 17-Propionat-Formulierungen wie Cremes, Salben und Shampoos werden zur Behandlung von mittelschwerer bis schwerer Plaque-Psoriasis und Kopfhautpsoriasis eingesetzt .
Kopfhaut-Erkrankungen
Die Lösungsform von Clobetasol 17-Propionat wird speziell zur Behandlung von Kopfhautproblemen eingesetzt und bietet Linderung von Entzündungen und Juckreiz, die mit schweren Kopfhaut-Erkrankungen verbunden sind .
Pharmakokinetische Forschung
Die Erforschung der Pharmakokinetik von Clobetasol 17-Propionat trägt zum Verständnis seiner Absorption, Verteilung, Metabolisierung und Ausscheidung bei, was für eine sichere und effektive Behandlungsplanung entscheidend ist .
Wirkmechanismus
Unii-KD92YL1IS2 acts as a substrate for various enzymes, such as glucose-6-phosphate dehydrogenase, cyclooxygenase-2, and DNA polymerase. When the compound binds to these enzymes, it acts as an inhibitor, blocking the enzyme's activity and preventing it from catalyzing its target reaction. In addition, this compound can also act as an allosteric inhibitor, meaning that it binds to the enzyme at a site other than the active site, and can therefore inhibit the enzyme's activity without directly blocking its active site.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, this compound has been studied for its ability to act as an inhibitor of the enzyme glucose-6-phosphate dehydrogenase, which is involved in the glycolysis pathway. In terms of physiological effects, this compound has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Unii-KD92YL1IS2 has several advantages and limitations when used in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it an ideal compound for use in lab experiments. Additionally, this compound can act as an inhibitor of various enzymes, making it a useful tool for studying enzyme function and regulation. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic in large doses, so it should be used with caution in lab experiments.
Zukünftige Richtungen
The potential applications of Unii-KD92YL1IS2 are vast, and there are many future directions that can be explored. For example, this compound could be studied for its potential to act as an inhibitor of other enzymes, such as those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound could be studied for its potential to act as an inhibitor of cancer cells, as this compound has been shown to have anti-cancer properties in some studies. Furthermore, this compound could be studied for its potential to act as an antioxidant, as it has been shown to have antioxidant properties in some studies. Finally, this compound could be studied for its potential to act as an antiviral agent, as this compound has been shown to have antiviral activity in some studies
Synthesemethoden
Unii-KD92YL1IS2 can be synthesized from the reaction of 2-methyl-3-hydroxy-4-pyrone and acetic anhydride in the presence of a strong acid catalyst. This reaction is carried out at a temperature of 60-90 °C for a period of 2-4 hours. After the reaction is complete, the product is then purified by column chromatography and recrystallized from a mixture of acetone and ethyl acetate.
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h11,14,17-19,29H,5-10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWSAYUTWRZKP-XGQKBEPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25120-99-4 |
Source


|
| Record name | (11beta,16beta)-21-Chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025120994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.BETA.)-21-CHLORO-9-FLUORO-11-HYDROXY-16-METHYL-17-(1-OXOPROPOXY)PREGN-4-ENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD92YL1IS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

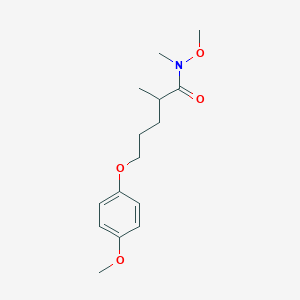
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)
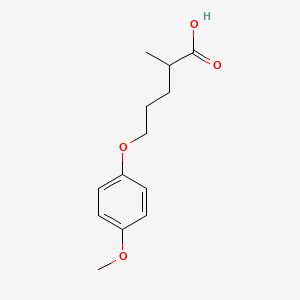
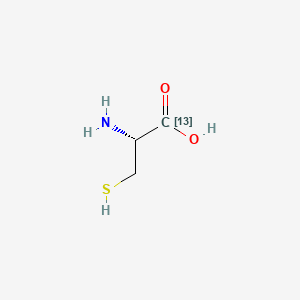

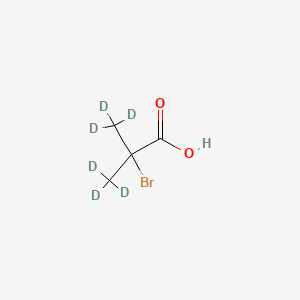

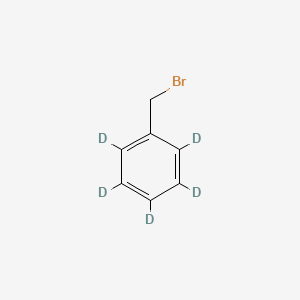

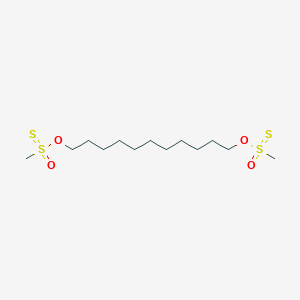
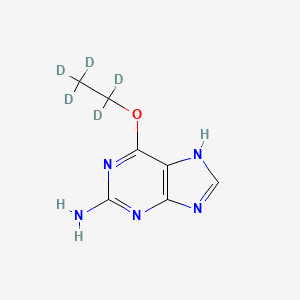
![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)